Home > Products > Screening Compounds P96708 > 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea - 946234-67-9

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea

Catalog Number: EVT-2914978
CAS Number: 946234-67-9
Molecular Formula: C20H21N5O3
Molecular Weight: 379.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

  • Compound Description: SSR240612 is a novel, potent, and orally active non-peptide antagonist of the bradykinin (BK) B1 receptor []. It exhibits high selectivity for the B1 receptor over the B2 receptor and demonstrates efficacy in various in vivo models of inflammation and pain, including paw edema, ear edema, and thermal hyperalgesia [].

N-(3,5-dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)-4-methoxybenzenesulfonamide

    (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one

    • Compound Description: This compound, designated as (5) in the study, demonstrated significant anti-ischemic activity in vivo, effectively prolonging the survival time of mice subjected to acute cerebral ischemia [].

    6-Methoxy-tetrahydro-β-carboline Derivatives

    • Compound Description: Four novel 6-methoxy-tetrahydro-β-carboline derivatives were synthesized via the Maillard reaction using 5-methoxytryptamine and various aldehydes []. The synthesis conditions were optimized using LC-MS, and the resulting compounds were characterized by ESI-MS and ESI-MS/MS [].

    4-(4-Bromo-1-hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)-5,6-dihydropyrimidine-2(1H)-one

    • Compound Description: This compound, synthesized from a series of condensation and cyclization reactions, was screened for antimicrobial activity and demonstrated promising results against various bacterial and fungal strains [].

    2-amino-substituted 6-methoxy-4-trifluoromethyl-9h-pyrimido[4,5b]indoles

    • Compound Description: These compounds exhibit antitumor activity and have potential in treating myelogenous leukemia and colon cancer []. A multi-step synthesis involving intramolecular cyclization, oxidation, and nucleophilic substitution is described for their preparation [].

    1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl) urea

    • Compound Description: This compound, known as triasulfuron, is a herbicide whose adsorption behavior in various soil types was investigated []. The study utilized batch equilibrium methodology to determine adsorption coefficients and explored the influence of soil properties like pH and organic content [].

    N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

    • Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2) []. It exhibits high affinity for OX2 and effectively blocks orexin-A-evoked calcium responses, indicating its potential for investigating the role of OX2 in sleep-wake regulation [].

    2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxyphenol

    • Compound Description: This compound was synthesized from the condensation reaction of 4,4'-diaminodiphenyl ether and o-vanillin [].

    3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8-methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine

    • Compound Description: This compound is a cholecystokinin antagonist []. It was synthesized by reacting an amino compound with a carboxylic acid or its reactive derivative [].
    • Compound Description: These compounds are derivatives of 1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazole and were synthesized through a series of condensation and deprotection reactions [].

    2-amino-N-benzyl-5-(methyl 3-deoxy-α-D-altropyranosid-3-yl-methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10)

    • Compound Description: Compound (10) is a deprotected derivative synthesized from a series of reactions starting with 1-(Methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-one [].

    2-{4'-[(4''-Aryl)-3''-cyano-2''-methoxy-pyridine-6''-yl]-phenyl amino}-6-[Bis(2'''-chloroethyl) amino]-4-methoxy-1,3,5-triazine

    • Compound Description: These compounds, featuring a triazine core, were synthesized and evaluated for their antimicrobial activity against various Gram-positive, Gram-negative bacteria, and fungi [].

    N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

    • Compound Description: This series of compounds was synthesized and their crystal structures were analyzed to understand the influence of N(4)-substitution on hydrogen bonding patterns and solid-state packing []. The study observed the formation of both stoichiometric hydrates and solvent-free forms, highlighting the importance of intermolecular interactions in determining solid-state properties [].
    • Compound Description: This compound (3b) was identified as a product of the hydrogen peroxide oxidation of a 2,3-dihydro-4H-1,4-thiazin-3-one derivative []. It undergoes further transformation under oxidative conditions, ultimately leading to the formation of a pyrrolin-5-one derivative and an oxabicyclo[3.3.0]octan-3-one derivative [].
    • Compound Description: This compound acts as a potent inhibitor of Raf kinase [, ]. This inhibition suggests its potential use in anticancer therapy due to the role of Raf kinases in various cellular processes, including proliferation and survival [, ].

    5-[7-Aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2,-a][1,3,5]triazin-2-yl]-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one Derivatives

    • Compound Description: This series of compounds, synthesized through a multi-step process involving Biginelli reaction and subsequent modifications, was designed and evaluated for antioxidant activity [].
    • Compound Description: These compounds were designed as potential DOT1L (disruptor of telomeric silencing 1-like) inhibitors, targeting a protein involved in epigenetic regulation []. The study also led to the discovery of dimeric triazolothiadiazole-triazolothiadiazine analogues with improved DOT1L inhibitory activity [].

    1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene

    • Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibits an extended conformation with a transoid arrangement of its pyridine substituents with respect to the central phenylene moiety [].

    N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3- cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

    • Compound Description: This compound, with a pyrazole core, was synthesized and characterized by X-ray crystallography to investigate its structural features [, ].

    3-(4-methoxyphenyl)-5-phenyl-1-(piperidin-1-yl/pyrrolidin-1-yl)penta-2,4-dien-1-ones

    • Compound Description: These compounds were obtained through an unusual reaction pathway involving an oxa Diels–Alder reaction, retro Diels–Alder reaction, and 6π-electrocyclic ring opening, starting from 6-amino-4-(4-methoxyphenyl)-2H-pyran-2-ones and benzaldehydes []. The reaction exhibited sensitivity to electronic effects, with electron-donating groups on the benzaldehyde retarding the reaction and electron-withdrawing groups favoring it [].

    3-amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

    • Compound Description: This class of compounds, featuring a thienopyrimidine core, was synthesized and investigated for their potential antidiabetic activity []. The study explored various derivatives with modifications at the 2- and 7-positions of the thienopyrimidine ring system [].

    Imidazo[1,2‐a]pyridine‐Isoquinoline Derivatives

    • Compound Description: These compounds were designed as potential EGFR inhibitors and evaluated for their anticancer activity against human breast cancer cell lines []. Several derivatives exhibited potent antiproliferative effects and promising EGFR inhibitory activity in biochemical assays [].
    • Compound Description: These compounds were investigated as potential ligands for the nicotinic acetylcholine receptor and/or serotonergic targets []. The study explored various substituents on the indole and quinoxaline rings to modulate their pharmacological profiles [].
    • Compound Description: VNO is an oxidative impurity of venetoclax, a BCL-2 inhibitor used in treating blood cancers. It was isolated and characterized using techniques such as HPLC, mass spectrometry, and NMR spectroscopy []. VNO undergoes a [, ] Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity [].

    N-{2-[(4,6-bis(isopropylamino)-1,3,5-triazin-2-yl)amino]ethyl}-1-(4-methoxyphenyl)-β-carboline-3-carboxamide (RCC)

    • Compound Description: RCC is a β-carboline derivative investigated for its activity against Leishmania amazonensis, a parasite responsible for cutaneous leishmaniasis []. RCC exhibited activity against intracellular amastigotes, inducing oxidative stress and ultrastructural alterations in the parasites [].

    N-benzyl-1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide (C5)

    • Compound Description: C5 is a β-carboline derivative tested for its activity against Leishmania amazonensis []. Like RCC, C5 showed activity against intracellular amastigotes, inducing oxidative stress and morphological changes in the parasites [].
    • Compound Description: This series of compounds was synthesized and evaluated for its inhibitory activity against CDK2, a cyclin-dependent kinase involved in cell cycle regulation []. Several derivatives displayed CDK2 inhibitory activity comparable to olomoucine, a known CDK inhibitor [].

    6-methoxy-2-nitro-1-(1H-1,2,3-triazol-1-yl)-1H-indole (Compound 27)

    • Compound Description: This compound, part of a series of lactone benzoyl hydrazine and 2-nitro-1-phenyl-1H-indole derivatives, exhibited significant anti-neuroinflammatory activity []. It effectively inhibited p38α MAPK and nitric oxide release in BV-2 microglial cells, suggesting potential for Alzheimer's disease treatment [].
    • Compound Description: This series of substituted quinolines was synthesized using the Doebner reaction, followed by Claisen Schmidt condensation and subsequent cyclization reactions to yield various heterocyclic derivatives, including pyrimidinones, pyrimidinethiones, pyrazolines, and oxazepines [].

    (3S)-3-cyclopropyl-3-(2-((1-(2-((2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl)-5-methoxyphenyl)piperidin-4-yl)methoxy)pyridin-4-yl)propanoic acid (SCO-267)

    • Compound Description: SCO-267 is a potent and orally available GPR40 full agonist. It effectively stimulates insulin secretion and GLP-1 release, leading to improved glucose tolerance in diabetic rats [].
    • Compound Description: This research focuses on discovering selective inhibitors of ERAP1, an enzyme involved in antigen processing and presentation []. The study identifies three distinct inhibitors: (1) a competitive inhibitor (Compound 1), (2) a competitive inhibitor of peptide hydrolysis (Compound 2), and (3) an allosteric activator of amino acid substrate hydrolysis but a competitive inhibitor of peptide hydrolysis (Compound 3) [].

    Properties

    CAS Number

    946234-67-9

    Product Name

    1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea

    IUPAC Name

    1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxyphenyl)urea

    Molecular Formula

    C20H21N5O3

    Molecular Weight

    379.42

    InChI

    InChI=1S/C20H21N5O3/c1-13-21-18(12-19(22-13)28-3)23-14-8-10-15(11-9-14)24-20(26)25-16-6-4-5-7-17(16)27-2/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26)

    InChI Key

    LYUFCJDYDVFKEV-UHFFFAOYSA-N

    SMILES

    CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.